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Compound of Interest

2-(Benzoyloxy)-2-methylpropanoic
Compound Name: d
aci

Cat. No.: B1590656

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid

This guide provides a comprehensive technical overview of 2-(Benzoyloxy)-2-
methylpropanoic acid, a molecule of interest for researchers in synthetic chemistry and drug
development. We will delve into its chemical properties, a robust synthesis protocol, expected
spectral characteristics for structural verification, and potential applications derived from its
unique structural motifs.

Introduction and Significance

2-(Benzoyloxy)-2-methylpropanoic acid (CAS No: 58570-00-6) is a carboxylic acid featuring
a benzoyl ester linked to a quaternary carbon.[1] This structure is significant for several
reasons. The 2-methylpropanoic acid core is a key pharmacophore found in the fibrate class of
drugs, which are used to manage hyperlipidemia.[2] The benzoyl group is a common protecting
group in organic synthesis and is also present in numerous biologically active molecules. The
combination of these moieties in a single, relatively simple structure makes 2-(Benzoyloxy)-2-
methylpropanoic acid a valuable building block for creating more complex molecular
architectures and for use in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is
foundational for its use in a research setting.
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Chemical Properties

The key computed and physical properties of 2-(Benzoyloxy)-2-methylpropanoic acid are

summarized below.

Property Value Source

Molecular Formula C11H1204 [1]

Molecular Weight 208.21 g/mol [1]

CAS Number 58570-00-6 [1]
2-(benzoyloxy)-2-

IUPAC Name ( Vo) [3]

methylpropanoic acid

Physical Form

White to yellow powder or

crystals

[3]

Purity

Typically =297%

[3]

Storage Temperature

Room Temperature

[3]

InChl Key

XGWKCHAQEYLCBD-
UHFFFAOYSA-N

Safety and Handling

As with any laboratory chemical, proper handling is essential. 2-(Benzoyloxy)-2-

methylpropanoic acid is associated with the following hazard statements:

H302: Harmful if swallowed.[3]
H315: Causes skin irritation.[3]
H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-
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ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin
and eyes.[3][4] The GHS pictogram associated with this compound is the exclamation mark
(GHS07).[3]

Synthesis and Mechanism

While specific literature detailing the synthesis of this exact molecule is sparse, a logical and
robust synthetic route involves the benzoylation of its precursor, 2-Hydroxy-2-methylpropanoic
acid. This reaction is a standard esterification and is widely applicable.

Proposed Synthesis Workflow

The reaction involves the acylation of the tertiary alcohol of 2-Hydroxy-2-methylpropanoic acid
with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or
triethylamine, to neutralize the HCI byproduct.
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Caption: Proposed workflow for the synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid.
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Detailed Experimental Protocol

This protocol is based on standard benzoylation procedures.[5]

Materials:

2-Hydroxy-2-methylpropanoic acid (1.0 eq)[6]

e Benzoyl chloride (1.1 eq)

e Pyridine (1.5 eq)

e Dichloromethane (DCM), anhydrous

e 1M Hydrochloric acid (HCI)

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

e Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:

o Reaction Setup: Dissolve 2-Hydroxy-2-methylpropanoic acid in anhydrous DCM in a round-
bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

o Addition of Reagents: Slowly add pyridine to the solution, followed by the dropwise addition
of benzoyl chloride via a dropping funnel over 15-20 minutes.

o Causality: The reaction is exothermic; slow addition at 0°C helps control the reaction
temperature. Pyridine acts as a base to scavenge the HCI generated, driving the reaction
to completion.[5]

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature. Monitor the reaction progress using Thin Layer
Chromatography (TLC).
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o Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture
again and slowly add 1M HCI to quench the reaction and neutralize the excess pyridine.
Transfer the mixture to a separatory funnel.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCI,
saturated sodium bicarbonate solution, and finally, brine.

o Causality: The acidic wash removes the pyridine hydrochloride salt. The bicarbonate wash
removes any unreacted benzoyl chloride and residual acid. The brine wash removes bulk
water.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude product can be purified by recrystallization from a suitable
solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel
to yield the pure 2-(Benzoyloxy)-2-methylpropanoic acid.

Structural Elucidation and Spectral Analysis

Confirming the structure of the synthesized product is critical. While specific spectral data for
this compound is not readily available in public databases, we can predict the key features
based on its molecular structure and data from analogous compounds.
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Caption: Predicted key signals for the spectral characterization of the target compound.

'H NMR: The spectrum is expected to show three main regions. Aromatic protons from the
benzoyl group would appear as multiplets between & 7.4-8.1 ppm. The two equivalent methyl
groups would yield a sharp singlet around & 1.6 ppm. The carboxylic acid proton will be a
broad singlet at a downfield shift, typically above & 10 ppm.

13C NMR: Key signals would include two distinct carbonyl carbons: the carboxylic acid
carbon (>175 ppm) and the ester carbon (~165 ppm). Aromatic carbons would resonate in
the & 128-134 ppm range. The quaternary carbon attached to the oxygen and two methyl
groups would appear around & 80 ppm, and the equivalent methyl carbons would be seen
around 0 25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.
A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm~1.[7]
Two distinct C=0 stretching frequencies should be visible: one for the ester carbonyl (~1720
cm~1) and one for the carboxylic acid carbonyl (~1700 cm~1). A strong C-O stretching band
for the ester will also be present around 1250-1300 cm~2.[7]

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion
peak [M]* would be observed at m/z = 208. Key fragmentation patterns would likely include
the loss of the benzoyl radical or cleavage to form the highly stable benzoyl cation at m/z =
105, which is often the base peak for such compounds.[8]

Potential Applications and Future Research

The structural features of 2-(Benzoyloxy)-2-methylpropanoic acid suggest its utility in

several research domains, primarily as a versatile intermediate.

e Drug Discovery: As a derivative of the fibrate scaffold, it could serve as a starting point for

synthesizing new analogues with potential activity as PPAR antagonists for treating
metabolic disorders.[2] The benzoyl group can be readily hydrolyzed to unmask the hydroxyl
group, allowing for further functionalization and the creation of compound libraries for
screening.
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e Polymer Chemistry: Carboxylic acids and esters are fundamental monomers in the synthesis
of polyesters. This molecule could be investigated as a specialty monomer to introduce
pendant benzoyl groups into a polymer backbone, potentially altering the material's thermal
or optical properties.

o Protecting Group Chemistry: The molecule itself can be seen as a protected form of 2-
Hydroxy-2-methylpropanoic acid, where the benzoyl group protects the tertiary alcohol. This
could be useful in multi-step syntheses where the carboxylic acid needs to react selectively
while the hydroxyl group remains inert.

Future research should focus on the experimental validation of the proposed synthesis, full
spectral characterization, and exploration of its reactivity in derivatization reactions to build
novel chemical entities for biological evaluation.

Conclusion

2-(Benzoyloxy)-2-methylpropanoic acid is a compound with significant untapped potential as
a chemical intermediate. Its straightforward synthesis from commercially available starting
materials, combined with its valuable structural motifs, makes it an attractive target for
researchers in medicinal and materials chemistry. This guide provides the foundational
knowledge—from synthesis to spectral analysis—required to confidently incorporate this
molecule into advanced research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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